Ethyl 4-(but-2-ynamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(but-2-ynamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a but-2-ynamido substituent on the benzene ring
Mechanism of Action
Target of Action
Ethyl 4-(but-2-ynamido)benzoate is a derivative of benzocaine, a local anesthetic . Local anesthetics like benzocaine act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane .
Mode of Action
The compound affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .
Biochemical Pathways
Benzocaine derivatives have been shown to inhibit acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .
Pharmacokinetics
Benzocaine, a related compound, has a low pka value (26) and solubility in aqueous conditions (04 mg/ml), which allows it to remain localized in wounds, providing long-term pain relief .
Result of Action
The primary result of this compound’s action is likely to be local anesthesia, given its structural similarity to benzocaine . This would involve a temporary loss of sensation in the area where the compound is applied.
Action Environment
The action of this compound, like other local anesthetics, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to cross biological membranes and exert its anesthetic effect .
Biochemical Analysis
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, often serving as substrates in enzymatic reactions . The nature of these interactions can vary widely, depending on the specific ester and the biomolecules it interacts with.
Cellular Effects
The cellular effects of Ethyl 4-(but-2-ynamido)benzoate are currently unknown. Similar compounds have been shown to have various effects on cells. For example, some esters have been found to have gastroprotective effects, protecting cells in the stomach from damage . Others have been found to act as local anesthetics, inhibiting nerve conduction and reducing pain .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Esters are known to undergo a variety of reactions at the molecular level. For example, they can participate in nucleophilic substitution reactions, where a nucleophile attacks the carbonyl carbon of the ester, leading to the formation of a new bond .
Temporal Effects in Laboratory Settings
Esters are generally stable compounds that can be stored for long periods without significant degradation .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently unknown. Similar compounds have been shown to have dose-dependent effects. For example, certain esters have been found to have gastroprotective effects in rats at specific dosages .
Metabolic Pathways
Esters are known to be metabolized in the body through a process called hydrolysis, which breaks the ester bond to form a carboxylic acid and an alcohol .
Transport and Distribution
Similar compounds are known to be transported across cell membranes and distributed throughout the body .
Subcellular Localization
Similar compounds are known to localize to various subcellular compartments, depending on their chemical properties and the specific cell type .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(but-2-ynamido)benzoate typically involves the reaction of 4-aminobenzoic acid with but-2-ynoic acid or its derivatives. The reaction is carried out under conditions that facilitate the formation of the amide bond, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group. The resulting intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(but-2-ynamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction of the triple bond in the but-2-ynamido group can yield saturated amides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated amides.
Substitution: Nitro and halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 4-(but-2-ynamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 4-(but-2-ynamido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-amino benzoate: Known for its use in local anesthetics.
Ethyl 4-hydroxybenzoate: Commonly used as a preservative in cosmetics and pharmaceuticals.
Uniqueness: this compound is unique due to the presence of the but-2-ynamido group, which imparts distinct chemical and biological properties. This differentiates it from other benzoate derivatives and makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-(but-2-ynoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-5-12(15)14-11-8-6-10(7-9-11)13(16)17-4-2/h6-9H,4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFINSPMCLJDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C#CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.